(2S,3S,12AR)-3-Benzoyl-1-cyano-2-(3-iodophenyl)-2,3-dihydrobenzo[F]pyrrolo[1,2-A]quinolin-1(12AH)-YL cyanide
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Overview
Description
(2S,3S,12AR)-3-Benzoyl-1-cyano-2-(3-iodophenyl)-2,3-dihydrobenzo[F]pyrrolo[1,2-A]quinolin-1(12AH)-YL cyanide is a complex organic compound that belongs to the class of fused nitrogen-containing heterocycles. This compound is characterized by its intricate structure, which includes a benzoyl group, a cyano group, and an iodophenyl group, all integrated into a dihydrobenzo[F]pyrrolo[1,2-A]quinoline framework. Such compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,12AR)-3-Benzoyl-1-cyano-2-(3-iodophenyl)-2,3-dihydrobenzo[F]pyrrolo[1,2-A]quinolin-1(12AH)-YL cyanide typically involves multi-step organic reactions. The process often starts with the preparation of the core dihydrobenzo[F]pyrrolo[1,2-A]quinoline structure, followed by the introduction of the benzoyl, cyano, and iodophenyl groups through various substitution and addition reactions. Common reagents used in these steps include benzoyl chloride, sodium cyanide, and iodobenzene, among others. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and equipment. The process would also need to include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,12AR)-3-Benzoyl-1-cyano-2-(3-iodophenyl)-2,3-dihydrobenzo[F]pyrrolo[1,2-A]quinolin-1(12AH)-YL cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzoyl, cyano, and iodophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions will vary depending on the specific transformation desired but generally involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a wide variety of derivatives with different functional groups replacing the original benzoyl, cyano, or iodophenyl groups.
Scientific Research Applications
(2S,3S,12AR)-3-Benzoyl-1-cyano-2-(3-iodophenyl)-2,3-dihydrobenzo[F]pyrrolo[1,2-A]quinolin-1(12AH)-YL cyanide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes for bioimaging.
Mechanism of Action
The mechanism of action of (2S,3S,12AR)-3-Benzoyl-1-cyano-2-(3-iodophenyl)-2,3-dihydrobenzo[F]pyrrolo[1,2-A]quinolin-1(12AH)-YL cyanide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3S,12aR)-3-Acetyl-2-benzoyl-2,3-dihydro-12aH-spiro[benzo[f]pyrrolo[1,2-a]quinoline-1,3’-indol]-2’(1’H)-one
- (1R,2S,3S,12aR)-3-Acetyl-2-(2-chlorobenzoyl)-2,3-dihydro-12aH-spiro[benzo[f]pyrrolo[1,2-a]quinoline-1,3’-indol]-2’(1’H)-one
Uniqueness
(2S,3S,12AR)-3-Benzoyl-1-cyano-2-(3-iodophenyl)-2,3-dihydrobenzo[F]pyrrolo[1,2-A]quinolin-1(12AH)-YL cyanide is unique due to its specific combination of functional groups and its fused heterocyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H20IN3O |
---|---|
Molecular Weight |
577.4 g/mol |
IUPAC Name |
(2S,3S,12aR)-3-benzoyl-2-(3-iodophenyl)-3,12a-dihydro-2H-naphtho[2,1-e]indolizine-1,1-dicarbonitrile |
InChI |
InChI=1S/C31H20IN3O/c32-23-11-6-10-22(17-23)28-29(30(36)21-8-2-1-3-9-21)35-26-15-13-20-7-4-5-12-24(20)25(26)14-16-27(35)31(28,18-33)19-34/h1-17,27-29H/t27-,28-,29+/m1/s1 |
InChI Key |
IVVPMTNVVFKDNJ-NLDZOOGBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C5=CC=CC=C5C=C4)(C#N)C#N)C6=CC(=CC=C6)I |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)(C#N)C#N)C6=CC(=CC=C6)I |
Origin of Product |
United States |
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